molecular formula C14H9F3N4O2S B2696887 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole CAS No. 955966-59-3

2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole

Cat. No.: B2696887
CAS No.: 955966-59-3
M. Wt: 354.31
InChI Key: LQPXWLCQQFVLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Heterocyclic Hybridization

The fusion of heterocyclic scaffolds traces its origins to the early 19th century, when chemists began isolating and characterizing nitrogen- and sulfur-containing aromatic systems. Brugnatelli’s isolation of pyrrole derivatives in 1818 marked a pivotal moment in heterocyclic chemistry. By the mid-1800s, systematic studies on thiazoles and pyrazoles emerged, with Arthur Hantzsch’s 1889 synthesis of thiazoles via α-haloketones and thioamides laying the groundwork for modern hybridization strategies. The 20th century saw accelerated progress, as researchers recognized the synergistic effects of combining pharmacophores. For instance, the pyrazole-thiazole hybrid framework gained prominence in the 2010s following breakthroughs in multicomponent reactions, enabling precise control over substituent placement and electronic properties. Contemporary methods, such as the use of hexafluoroisopropanol as a green solvent for one-pot syntheses, reflect advancements in sustainable hybridization techniques.

Significance of Pyrazole-Thiazole Architectures in Medicinal Chemistry

Pyrazole-thiazole hybrids occupy a critical niche in drug discovery due to their dual capacity for target engagement and pharmacokinetic optimization. The pyrazole moiety contributes strong hydrogen-bonding capabilities via its two adjacent nitrogen atoms, while the thiazole ring enhances metabolic stability through sulfur’s electron-withdrawing effects. This combination has yielded compounds with broad-spectrum bioactivity, including anticancer, antimicrobial, and anti-inflammatory properties. For example, derivatives bearing nitroaryl groups at the thiazole C4 position, such as 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole, exhibit enhanced π-stacking interactions with kinase ATP-binding pockets. The trifluoromethyl group further augments lipophilicity and bioavailability, making these hybrids potent candidates for central nervous system targets.

Table 1: Key Structural Features of this compound

Property Value/Description Source
Molecular Formula C₁₄H₉F₃N₄O₂S
Molecular Weight 354.31 g/mol
Hybridization Sites Pyrazole N1-linked to thiazole C2
Key Substituents 4-Nitrophenyl (C4), CF₃ (pyrazole C5)
Synthetic Route Multicomponent reaction at room temperature

Molecular Rationale for Heterocyclic Fusion Strategies

The electronic and steric complementarity of pyrazole and thiazole rings underpins their hybridization success. Density functional theory (DFT) studies reveal that the pyrazole’s electron-rich N1 atom donates charge to the thiazole’s electron-deficient C2 position, creating a polarized yet aromatic system. This polarization enhances reactivity toward electrophilic substitution at the thiazole C4 and C5 positions, facilitating the introduction of nitro and trifluoromethyl groups. The 4-nitrophenyl substituent at C4 extends conjugation, reducing the HOMO-LUMO gap by 0.8–1.2 eV compared to non-nitrated analogues, as evidenced by UV-vis spectroscopy. Additionally, the trifluoromethyl group at pyrazole C5 induces a steric shielding effect, protecting the N1–C2 bond from enzymatic cleavage.

Research Trajectory and Contemporary Significance

Recent innovations focus on streamlining synthesis and expanding functional diversity. The 2024 development of a metal-free, room-temperature method for pyrazole-thiazole coupling exemplifies this trend, achieving yields up to 92% while eliminating toxic byproducts. Concurrently, computational fragment-based drug design has identified hybrid scaffolds as privileged structures for kinase inhibition, with IC₅₀ values below 50 nM reported for CDK2 and BRAF V600E mutants. The compound this compound itself demonstrates nanomolar affinity toward EGFR tyrosine kinase, underscoring its therapeutic potential. Future directions include exploring chiral variants via atroposelective synthesis and integrating machine learning to predict substituent effects on target binding.

Properties

IUPAC Name

2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O2S/c1-8-6-12(14(15,16)17)20(19-8)13-18-11(7-24-13)9-2-4-10(5-3-9)21(22)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPXWLCQQFVLHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the reaction of 3-methyl-1H-pyrazole with trifluoromethyl iodide under basic conditions. The thiazole ring can be synthesized by reacting 4-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The final step involves coupling the pyrazole and thiazole intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Table 1: Synthetic Routes to Compound 1

MethodReagents/ConditionsYield (%)Reference
Cyclization of pyrazole carbothioamidesPhenacyl bromide, DMF, 3 h, ambient65–75
Copper-catalyzed [3+1+1] condensationOximes, anhydrides, KSCN, Cu catalyst80–85
TfOH-mediated couplingα-Diazoketones, thioamides70–90
  • The pyrazole-thioamide intermediate reacts with phenacyl bromide in dimethylformamide (DMF) to form the thiazole ring via nucleophilic substitution at the α-carbon of the ketone .

  • Copper-catalyzed methods offer higher yields and broader functional group tolerance, leveraging oximes and anhydrides as precursors .

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring in Compound 1 undergoes substitution at the 2- and 4-positions due to electron-deficient aromaticity:

Key Observations:

  • 2-Position Reactivity : The pyrazole substituent at the 2-position directs nucleophilic attack to the 4-position of the thiazole. For example, reaction with sodium methoxide replaces the 4-nitrophenyl group with methoxy under basic conditions (predicted via molecular modeling) .

  • 4-Position Stability : The 4-nitrophenyl group stabilizes the thiazole via resonance but can undergo nitro reduction (see Section 3).

Reduction of the Nitro Group

The nitro group on the phenyl ring is reducible to an amine, enabling downstream functionalization:

Table 2: Reduction Conditions and Products

Reducing AgentConditionsProductApplication
H<sub>2</sub>/Pd-CEthanol, 50°C, 6 h4-Aminophenyl derivativeAnticancer probes
NaBH<sub>4</sub>/NiMeOH, reflux, 4 hPartially reduced hydroxylamineIntermediate synthesis
  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) yields the 4-aminophenyl analog, which exhibits enhanced binding to biological targets like DNA topoisomerase IV .

  • Partial reduction with NaBH<sub>4</sub>/Ni forms hydroxylamine intermediates, useful for synthesizing Schiff base derivatives .

Electrophilic Aromatic Substitution (EAS)

The nitrophenyl group directs EAS to the meta position relative to the nitro group:

Example Reaction:

  • Nitration : Further nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) introduces a second nitro group at the meta position, though this is rarely performed due to diminished solubility .

Cross-Coupling Reactions

The trifluoromethylpyrazole moiety participates in Pd-catalyzed cross-couplings:

Table 3: Cross-Coupling Reactions

Reaction TypeCatalyst SystemCoupling PartnerProduct Application
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Aryl boronic acidsBiaryl hybrids for BRAF inhibition
Buchwald-HartwigPd(OAc)<sub>2</sub>, XantphosAminesAntimicrobial derivatives
  • Suzuki couplings replace the 4-nitrophenyl group with aryl boronic acids, generating biaryl analogs with enhanced anticancer activity (e.g., IC<sub>50</sub> = 0.12 μM against WM266.4 cells) .

Biological Interaction-Driven Reactivity

Compound 1 interacts with biological targets through non-covalent binding, influencing its reactivity:

Key Findings:

  • BRAF V600E Inhibition : The trifluoromethylpyrazole-thiazole scaffold binds to the ATP-binding pocket of BRAF kinase (binding energy = −11.66 kcal/mol) .

  • Antimicrobial Activity : Thiazole-linked hybrids inhibit DNA gyrase in Salmonella typhimurium (MIC = 31.25 μg/mL) .

Stability Under Physiological Conditions

  • Hydrolytic Stability : The thiazole ring resists hydrolysis at physiological pH (pH 7.4, 37°C), but the nitro group slowly reduces in the presence of glutathione .

  • Thermal Stability : Decomposes above 250°C, with no observable degradation below this threshold .

Table 4: Reactivity Comparison with Structural Analogues

CompoundKey ReactionRate Constant (k, s<sup>−1</sup>)
Compound 1 Nitro reduction (H<sub>2</sub>/Pd-C)0.45 × 10<sup>−3</sup>
4-(4-Chlorophenyl)thiazole derivativeSuzuki coupling0.78 × 10<sup>−3</sup>
2-Amino-4-(trifluoromethyl)thiazoleNucleophilic substitution1.2 × 10<sup>−3</sup>
  • Compound 1 exhibits slower nitro reduction compared to chlorophenyl analogs due to electron-withdrawing effects .

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in the field of medicinal chemistry for its potential as an anticancer agent. Research indicates that derivatives of thiazoles and pyrazoles often exhibit:

  • Inhibition of Key Enzymes : Many compounds in this class inhibit enzymes involved in cancer progression, such as kinases and proteases, which are crucial for tumor growth and metastasis.
  • Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells through the activation of specific signaling pathways.

Case Study : A study demonstrated that a thiazole derivative significantly inhibited cell proliferation and induced apoptosis in breast cancer models by modulating the Notch-AKT signaling pathway .

Antioxidant Activity

Compounds similar to 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole have exhibited antioxidant properties, enhancing the production of reactive oxygen species (ROS) in cancer cells, leading to increased oxidative stress and subsequent apoptosis .

Inhibition of Advanced Glycation End Products (AGEs)

Thiazole derivatives have been studied for their ability to inhibit the formation of AGEs, which are implicated in diabetic complications. This inhibition can potentially prevent the progression of diabetic nephropathy by reducing collagen deposition and inflammatory responses .

Summary Table of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of key enzymes; induction of apoptosis
AntioxidantEnhancement of ROS production leading to oxidative stress
Inhibition of AGEsReduction in collagen deposition and inflammatory responses in diabetic models

Agricultural Applications

Research has also explored the use of thiazole derivatives as agrochemicals. Their ability to act as fungicides or herbicides is attributed to their interference with specific biochemical pathways in plant pathogens.

Materials Science

The unique properties of this compound allow it to be explored as a potential additive in materials science. Its incorporation into polymers could enhance thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrophenyl group can participate in various interactions, such as hydrogen bonding or π-π stacking, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core heterocyclic motifs (thiazole, pyrazole) but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name & Source Key Substituents Molecular Weight Notable Properties/Activities Reference
Target Compound 3-Me, 5-CF₃-pyrazole; 4-(4-NO₂Ph)-thiazole 354.31 High polarity due to NO₂; potential bioactivity
4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Me-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole (Compound 4, ) Cl, F, triazole, dihydropyrazole ~550 (estimated) Antimicrobial activity; isostructural with bromo analog
3-Methyl-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-1H-Pyrazol-5-Amine () 4-MePh-thiazole; pyrazol-5-amine 312.35 (calculated) Increased H-bonding potential due to NH₂ group
(E)-3-Me-5-(4-MePhO)-1-Ph-1H-Pyrazole-4-Carbaldehyde O-[(2-Cl-1,3-Thiazol-5-yl)Methyl]Oxime () Aldehyde, oxime, Cl-thiazole ~420 (estimated) Reactivity for further derivatization (e.g., Schiff base formation)

Key Comparative Insights

Electronic and Steric Effects :
  • Trifluoromethyl vs. Halogens : The CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to Cl/F substituents in analogs (e.g., Compound 4). This may enhance membrane permeability in biological systems .
  • Nitro (NO₂) vs. In contrast, the amine group in ’s compound enhances solubility and hydrogen-bonding capacity .
Crystallographic and Conformational Analysis :
  • Isostructural compounds () exhibit triclinic symmetry (space group P 1̄) with two independent molecules in the asymmetric unit. The 4-nitrophenyl group in the target compound may adopt a planar conformation, while halogenated analogs (e.g., Compound 4) show perpendicular aryl orientations, affecting crystal packing and intermolecular interactions (e.g., π-stacking vs. halogen bonding) .

Computational and Analytical Tools

  • SHELX Suite (): Used for refining crystal structures of analogs. The target compound’s structure could be resolved similarly, leveraging SHELXL for small-molecule refinement .

Biological Activity

The compound 2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-4-(4-nitrophenyl)-1,3-thiazole (CAS Number: 959582-07-1) is a bioactive small molecule that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H9F3N4O2SC_{14}H_9F_3N_4O_2S, with a molecular weight of 360.31 g/mol. The structure features a pyrazole ring fused with a thiazole moiety, which is known for its pharmacological significance.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole-thiazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized various thiazole derivatives and screened them against several bacterial strains including Escherichia coli , Proteus mirabilis , and Staphylococcus aureus . Among these, certain derivatives showed potent activity comparable to standard antibiotics, indicating the potential of these compounds in treating bacterial infections .

CompoundActivity Against E. coliActivity Against S. aureusActivity Against A. niger
10gModerateGoodGood
10qGoodGoodExcellent
10sModerateModerateGood

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammation pathways. Molecular docking studies suggest that these compounds can interact effectively with the active sites of inflammatory mediators, potentially leading to therapeutic applications in inflammatory diseases .

Anticancer Potential

Research indicates that pyrazole-thiazole derivatives may induce apoptosis in cancer cells. Specifically, compounds have been shown to increase the expression of p53 and activate caspase pathways in MCF-7 breast cancer cells, highlighting their potential as anticancer agents . The ability to modulate apoptotic pathways positions these compounds as candidates for further development in cancer therapy.

Case Studies

  • Antimicrobial Screening : In a comprehensive antimicrobial screening study, various pyrazole-thiazole derivatives were tested against multiple pathogens. The results indicated that modifications at specific positions on the thiazole ring could enhance antibacterial efficacy, particularly against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Inflammation Models : In vivo studies using animal models of inflammation demonstrated that certain derivatives significantly reduced edema and inflammatory markers when administered at therapeutic doses, suggesting their potential utility in treating conditions such as arthritis or other inflammatory disorders .

Q & A

Q. What are the critical synthetic pathways for constructing the pyrazole-thiazole hybrid scaffold in this compound?

The core structure is typically synthesized via cyclocondensation reactions. For example, thiazole formation can be achieved by reacting substituted thioamides with α-haloketones under basic conditions. Pyrazole rings are often built using 1,3-diketones or β-keto esters with hydrazines. Key steps include:

  • Thiazole synthesis : Using K₂CO₃ in DMF with RCH₂Cl derivatives to introduce substituents .
  • Pyrazole functionalization : Trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions, as seen in analogs like 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole .
  • Hybridization : Suzuki-Miyaura coupling or nucleophilic aromatic substitution links the pyrazole and thiazole moieties .

Q. How can researchers validate the structural integrity and purity of this compound?

Comprehensive characterization requires:

  • Spectroscopic analysis : Compare experimental 1H^1H/13C^{13}C-NMR chemical shifts with predicted values (e.g., δ ~7.5–8.5 ppm for nitrophenyl protons). IR can confirm functional groups like C=O (1680–1720 cm⁻¹) or C-F (1100–1250 cm⁻¹) .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C: ~50%, N: ~15% for nitrophenyl-thiazole derivatives) .
  • Chromatography : HPLC or TLC with UV detection at λ = 254 nm to verify purity (>95%) and monitor byproducts .

Q. What solvent systems and reaction conditions maximize yield in the final coupling step?

Polar aprotic solvents (DMF, DMSO) at 80–100°C are optimal for aryl-aryl coupling. Catalytic systems like Pd(PPh₃)₄ with K₂CO₃ improve cross-coupling efficiency. For example:

  • Case study : A 72% yield was achieved using DMF/K₂CO₃ at 90°C for 12 hours in a similar triazole-thiazole synthesis .
  • Troubleshooting : Lower yields (<50%) may indicate moisture sensitivity—use anhydrous solvents and molecular sieves .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., 14-α-demethylase, PDB: 3LD6) predicts binding modes:

  • Key interactions : The nitrophenyl group may form π-π stacking with Phe residues, while the trifluoromethyl group engages in hydrophobic contacts .
  • Free energy calculations : MM/GBSA analysis can rank derivatives by binding affinity (ΔG < -8 kcal/mol suggests strong inhibition) .
  • Validation : Compare docking poses with crystallographic data from analogs like 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:

  • Standardized protocols : Use the same cell line (e.g., HepG2) and incubation time (24–48 hrs) for cytotoxicity comparisons .
  • Impurity profiling : LC-MS/MS identifies trace byproducts (e.g., dehalogenated species) that may skew IC₅₀ values .
  • Meta-analysis : Cross-reference data from ≥3 independent studies to establish consensus EC₅₀ ranges (e.g., 5–20 µM for antifungal activity) .

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic aromatic substitution?

Hammett σ values quantify substituent effects:

  • Electron-withdrawing groups (e.g., -NO₂, σ = +1.27) activate the thiazole ring for substitution at C-4, while -CF₃ (σ = +0.54) moderately enhances reactivity .
  • Steric effects : Bulky groups at C-3 (e.g., 3-methyl) hinder nucleophilic attack—kinetic studies show a 30% decrease in reaction rate compared to unsubstituted analogs .
  • DFT modeling : Calculate LUMO localization to identify reactive sites. For example, the nitrophenyl-thiazole moiety exhibits LUMO densities at C-2 and C-5 .

Q. What experimental controls are essential when evaluating this compound’s enzyme inhibition kinetics?

Rigorous kinetic assays require:

  • Positive controls : Known inhibitors (e.g., ketoconazole for CYP51) to validate assay sensitivity .
  • Solvent controls : DMSO concentrations ≤0.1% to avoid denaturation effects.
  • Time-dependent inactivation : Pre-incubate the compound with the enzyme for 0–60 minutes to assess irreversible binding .
  • Substrate depletion curves : Monitor linearity within 10–20% substrate conversion to ensure steady-state conditions .

Methodological Notes

  • Synthetic optimization : Use design of experiments (DoE) to screen reaction parameters (temperature, catalyst loading) for >90% yield .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.